rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride
Description
Properties
IUPAC Name |
(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPSLWJQSFRBW-AUCRBCQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2C1CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H]2[C@@H]1CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine
- Molecular Formula : C₆H₁₂N₂O
- Molecular Weight : 128.17 g/mol
- Key Differences : Lacks the methyl group and dihydrochloride salt.
- Application : Intermediate for finafloxacin hydrochloride synthesis .
tert-Butyl rac-(4aS,7aR)-Hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate
- Molecular Formula : C₁₁H₂₁ClN₂O₃
- Molecular Weight : 264.75 g/mol
- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group, increasing lipophilicity.
(4aS,7aR)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine
Pharmacologically Relevant Derivatives
Moxifloxacin-Related Compounds
- Example: 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid .
- Key Differences: Incorporates a quinoline core, forming a fluoroquinolone antibiotic. The pyrrolo-oxazine moiety contributes to bacterial DNA gyrase inhibition .
Finafloxacin Hydrochloride Intermediates
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The rac-(4aS,7aR) configuration is critical for biological activity, as seen in moxifloxacin derivatives .
- Salt Form Advantages : The dihydrochloride salt improves aqueous solubility, facilitating formulation in drug development .
- Synthetic Utility : Alkylation and protection/deprotection strategies (e.g., Boc groups) are common in modifying pyrrolo-oxazine cores .
Biological Activity
The compound rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride (CAS No. 2227811-61-0) is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies while providing detailed research findings.
Molecular Formula
- C : 7
- H : 14
- N : 2
- O : 1
- Cl : 2
Structural Representation
The structure of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine can be represented as follows:
Table of Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 174.16 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π interactions. These interactions can influence several biological pathways depending on the functional groups present in the compound .
Case Studies
- Neuroprotective Study :
- Antimicrobial Evaluation :
Synthetic Routes
The synthesis of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves cyclization reactions. A common method includes the reaction of α-amino ketones with diazo pyruvates under catalytic conditions using ruthenium chloride (RuCl3). This process allows for the formation of the desired oxazine structure through a tandem N–H insertion/cyclization sequence .
Industrial Production
While specific industrial methods for this compound remain under-documented, general principles from heterocyclic compound synthesis can be applied. Large-scale cyclization reactions utilizing robust catalysts are typically employed to ensure high yield and purity .
Q & A
What are the key considerations for optimizing the synthesis of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride?
Basic:
Synthesis optimization requires careful selection of precursors, solvents, and reaction conditions. For example, aprotic solvents like DMF or THF and bases such as NaH or KOtBu are critical for stabilizing intermediates during ring formation . Temperature control (e.g., maintaining 0–5°C during exothermic steps) minimizes side reactions.
Advanced:
Advanced methodologies integrate computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and identify energetically favorable pathways. This reduces trial-and-error experimentation, as demonstrated in ICReDD’s approach to reaction design . Contradictions in yield data between batch and flow reactors can be resolved using process simulation tools (e.g., Aspen Plus) to model mass transfer limitations .
How can researchers resolve enantiomeric activity discrepancies in biological assays for this compound?
Basic:
Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can separate enantiomers. Absolute configuration confirmation requires X-ray crystallography or vibrational circular dichroism (VCD) .
Advanced:
Advanced studies employ molecular docking simulations to correlate enantiomer-specific binding affinities with observed bioactivity. For example, if (4aS,7aR) shows higher antimicrobial activity than its enantiomer, density functional theory (DFT) can model interactions with bacterial enzyme active sites . Contradictory assay results (e.g., varying IC50 values) may stem from solvent polarity effects on enantiomer solubility, necessitating phase-solubility analysis .
What methodologies are recommended for characterizing the compound’s stability under physiological conditions?
Basic:
Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC-MS to identify degradation products. Buffered solutions (pH 1.2–7.4) simulate gastrointestinal and plasma environments .
Advanced:
Advanced approaches apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Conflicting stability data in aqueous vs. lipid-based formulations can be resolved using molecular dynamics simulations to predict hydrolytic susceptibility of the oxazine ring .
How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?
Basic:
In vitro receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) identify primary targets. Functional assays (e.g., cAMP modulation) validate activity .
Advanced:
Advanced studies use CRISPR-engineered neuronal cell lines to knockout suspected targets (e.g., 5-HT3 receptors) and assess rescue phenotypes. Contradictions in electrophysiology data (e.g., agonist vs. antagonist effects) may arise from allosteric modulation, requiring single-particle cryo-EM to visualize binding conformations .
What strategies address low yield in large-scale synthesis of the compound?
Basic:
Scale-up challenges include optimizing mixing efficiency (e.g., using high-shear mixers) and minimizing thermal gradients. Recrystallization from ethanol/water mixtures improves purity .
Advanced:
Advanced reactor designs (e.g., microfluidic systems) enhance mass transfer for exothermic steps. Contradictory yield data between lab and pilot scales can be analyzed via dimensionless scaling parameters (e.g., Reynolds and Damköhler numbers) to identify rate-limiting steps .
How should researchers approach structure-activity relationship (SAR) studies for derivatives?
Basic:
Systematic substitution at the 4-methyl or oxazine positions with halogens or alkyl groups generates derivative libraries. Bioactivity screening identifies pharmacophore requirements .
Advanced:
Machine learning models (e.g., Random Forest or Graph Neural Networks) trained on DFT-calculated electronic descriptors (e.g., HOMO-LUMO gaps) predict bioactivity trends. Discrepancies between in silico predictions and experimental IC50 values may indicate unaccounted solvation effects, requiring explicit solvent MD simulations .
What analytical techniques validate the compound’s purity for pharmacological studies?
Basic:
HPLC-UV (≥98% purity threshold) and NMR (integration of impurity peaks <0.5%) are standard. Residual solvents are quantified via GC-MS .
Advanced:
High-resolution mass spectrometry (HRMS) with ion mobility separation distinguishes isobaric impurities. Contradictions in purity assessments (e.g., HPLC vs. LC-MS) may arise from co-eluting degradation products, necessitating 2D-LC (e.g., HILIC × RP) for resolution .
How can researchers mitigate toxicity risks in preclinical studies?
Basic:
Acute toxicity is assessed via OECD Guideline 423 (fixed-dose procedure) in rodent models. Histopathology and serum biomarkers (e.g., ALT/AST) evaluate organ-specific effects .
Advanced:
Mechanistic toxicology uses transcriptomics (RNA-seq) to identify off-target gene expression changes. Contradictory genotoxicity data (e.g., Ames test vs. Comet assay) may require p53 reporter cell lines to assess DNA damage response pathways .
What computational tools are essential for studying the compound’s conformational dynamics?
Basic:
Molecular mechanics (MMFF94 force field) in software like Avogadro predicts low-energy conformers.
Advanced:
Advanced MD simulations (AMBER or CHARMM) with explicit solvent models (TIP3P water) reveal conformational shifts under physiological conditions. Free-energy perturbation (FEP) calculates ΔΔG for ligand-receptor binding, resolving contradictions in docking scores vs. experimental ΔG .
How should researchers design controlled-release formulations for this compound?
Basic:
Matrix tablets using HPMC or PLGA polymers modulate release kinetics. Dissolution testing (USP Apparatus II) validates profiles .
Advanced:
Multi-layered electrospun nanofibers with pH-responsive polymers (e.g., Eudragit L100) enable site-specific delivery. Contradictions in release rates (e.g., in vitro vs. in vivo) are analyzed via finite element modeling (FEM) to account for fluid dynamics in biological environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
